molecular formula C14H15NO3 B14362684 Methyl 2-benzamido-2-methylpenta-3,4-dienoate CAS No. 92136-49-7

Methyl 2-benzamido-2-methylpenta-3,4-dienoate

Cat. No.: B14362684
CAS No.: 92136-49-7
M. Wt: 245.27 g/mol
InChI Key: GIZTUBNCSQVJMY-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-2-methylpenta-3,4-dienoate is an organic compound with a complex structure that includes a benzamido group and a methylpenta-3,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-2-methylpenta-3,4-dienoate typically involves the reaction of 2-methylpenta-3,4-dienoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoyl amide, which is then esterified using methanol to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-2-methylpenta-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles replace the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

Methyl 2-benzamido-2-methylpenta-3,4-dienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-2-methylpenta-3,4-dienoate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    2-Methyl-3,4-pentadienoic acid: The parent acid form of the compound.

    Benzoylamino derivatives: Compounds with similar benzamido groups but different alkyl chains.

Uniqueness

Methyl 2-benzamido-2-methylpenta-3,4-dienoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

92136-49-7

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C14H15NO3/c1-4-10-14(2,13(17)18-3)15-12(16)11-8-6-5-7-9-11/h5-10H,1H2,2-3H3,(H,15,16)

InChI Key

GIZTUBNCSQVJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C=C)(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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